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molecular formula C10H20N2O4 B8623785 Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate

Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate

Cat. No. B8623785
M. Wt: 232.28 g/mol
InChI Key: VIEPTRFLRKGQQM-UHFFFAOYSA-N
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Patent
US05773571

Procedure details

Boc-aminoacetaldehyde (19, 1.00 g, 6.3 mmol, 1 eqv) was dissolved in methanol (50 ml). Anhydrous sodium acetate (1.03 g, 12.6 mmol, 2 eqv), glycine methyl ester hydrochloride (Aldrich Chemical Co., 0.79 g, 6.3 mmol, 1 eqv) and sodium cyanoborohydride (1.97 g, 31.4 mmol, 5 eqv) were added to the solution in that order. The reaction mixture was stirred for 2 h at room temperature under nitrogen. Water (50 ml) was added to the suspension and the resulting clear solution was evaporated under reduced pressure to remove the methanol. The aqueous phase was extracted with methylene chloride (3×100 ml). The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml), dried (Na2SO4), filtered and then evaporated under reduced pressure affording 1.41 g of crude title compound as a yellow oil. The crude product was kugelrohr distilled at 110° C. and 0.5 mbar to yield 0.49 g (34%) of 2-(Boc-amino)ethylglycine methyl ester as a colorless liquid. 1H-NMR (CDCl3 /TMS) : δ=1.36 (s, 9H, Me3C), 1.91 (s, 1H, NH), 2.67 (t, J=6 Hz, 2H, NHCH2), 3.13 (q, J=6 Hz, 2H, NHCH2), 3.34 (s, 2H, CH2COO), 3.65 (s, 3H, OMe), 5.13 (b, 1H, carbamate NH). 13C-NMR (CDCl3 /TMS): δ=28.2 (Me3C), 39.9, 48.5 (NHCH2), 50.0 (CH2COO), 51.5 (OMe), 78.9 (Me3 C), 155.9 (carbamate C=O), 172.6 (ester C=O). Anal. Calcd for C10H2N2O4 : C, 51.71; H, 8.68; N, 12.06. Found: C, 51.55; H, 8.72; N, 11.79.
Name
Boc-aminoacetaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](C(N)C=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:12]([O-])(=O)[CH3:13].[Na+].Cl.[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH2:22].C([BH3-])#[N:25].[Na+]>CO.O>[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH:22][CH2:13][CH2:12][NH:25][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Boc-aminoacetaldehyde
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C(C=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.79 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
1.97 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting clear solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (3×100 ml)
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 1.41 g of crude title compound as a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was kugelrohr distilled at 110° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CNCCNC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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